

An In-depth Technical Guide to LP-118 and LP352 (Bexicaserin)

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Compound of Interest				
Compound Name:	LP117			
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Disclaimer: The initial search for "**LP117**" did not yield a specific chemical entity. However, extensive research has identified two promising drug candidates with similar nomenclature, LP-118 and LP352 (Bexicaserin), which are likely the subject of interest. This guide provides a comprehensive overview of the available technical information on these two compounds.

Part 1: LP-118 - A Novel B-cell Lymphoma 2 (Bcl-2) and B-cell Lymphoma-extra large (Bcl-XL) Inhibitor Chemical Structure and Properties

LP-118 is a novel, orally bioavailable small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] It was synthesized from the scaffold of venetoclax, with key structural differences highlighted in research publications.[2][3] While the exact IUPAC name and SMILES string are not readily available in the provided search results, its PubChem ID is 146663563.[1]

Table 1: Physicochemical Properties of LP-118 (Conceptual)

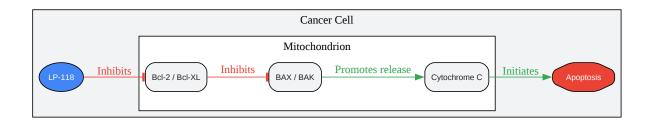


Property	Value	Reference
Molecular Formula	Information not available	
Molecular Weight	Information not available	-
IUPAC Name	Information not available	-
PubChem ID	146663563	[1]
Mechanism of Action	Bcl-2 and Bcl-XL inhibitor	[1]

Pharmacological Properties and Mechanism of Action

LP-118 is a dual inhibitor of Bcl-2 and Bcl-XL, proteins that are often overexpressed in cancer cells, leading to resistance to apoptosis (programmed cell death).[1] By inhibiting these proteins, LP-118 restores the natural process of apoptosis in malignant cells.[1] Preclinical studies have shown that LP-118 is a potent inhibitor of Bcl-2 and has moderate activity against Bcl-XL, a design intended to minimize the platelet toxicity that has been a concern with other Bcl-XL inhibitors.[4]

The mechanism of action involves the induction of BAK activation and subsequent cytochrome C release from the mitochondria, key steps in the intrinsic apoptotic pathway.[5] This activity has been observed in both treatment-naïve and venetoclax-resistant cancer cell lines, suggesting its potential to overcome certain forms of drug resistance.[5]



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Figure 1: Simplified signaling pathway of LP-118 inducing apoptosis.



Preclinical Efficacy

Preclinical studies have demonstrated the efficacy of LP-118 in various cancer models, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][6]

- In vitro studies: LP-118 has shown potent cytotoxicity against treatment-naïve and venetoclax-resistant CLL cells.[5] It is also effective in cell lines with the BCL2 G101V mutation, a known mechanism of resistance to venetoclax.[5] In MCL cell lines, LP-118 exhibited high potency with IC50 values in the nanomolar range.[4]
- In vivo studies: In xenograft mouse models of CLL, LP-118 demonstrated a reduction in tumor burden and a survival advantage compared to venetoclax.[5] It also showed limited platelet toxicity in vivo, a significant advantage over earlier Bcl-XL inhibitors.[5] In MCL xenograft models, LP-118, both as a single agent and in combination with other therapies, resulted in significant tumor growth inhibition and even complete tumor regression in some cases.[4]

Table 2: Summary of LP-118 In Vitro Activity

Cell Line	Cancer Type	IC50 (nM)	Key Finding	Reference
Treatment-naïve	CLL	0.056	More potent than venetoclax	[5]
RS4;11 (BCL2 G101VOE)	ALL	15.67	Effective against venetoclax-resistant mutation	[5]
Granta519	MCL	0.6	Highly active in MCL	[4]
REC-1	MCL	1.96	Highly active in MCL	[4]

Experimental Protocols

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Detailed experimental protocols are often found in the supplementary materials of research publications. While full, step-by-step protocols are not available in the provided search results, the following outlines the methodologies used in key preclinical experiments for LP-118.

1.4.1 Cell Viability Assay (CellTiter-Glo®)

- Objective: To determine the cytotoxic effects of LP-118 on cancer cell lines.
- Methodology: The CellTiter-Glo® 2.0 assay (Promega) was used according to the manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.
 - o Cancer cell lines (e.g., REC-1, Granta519) were seeded in 96-well plates.
 - Cells were treated with varying concentrations of LP-118 or control compounds.
 - After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added to each well.
 - The plates were agitated on an orbital shaker for 2 minutes and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
 - Luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.[3][4]

1.4.2 In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy and tolerability of LP-118 in a living organism.
- Methodology:
 - Animal Model: Immunocompromised mice (e.g., female SCID mice) were used.
 - Tumor Implantation: Human cancer cell lines (e.g., Granta519, REC-1) were subcutaneously injected into the flanks of the mice to establish tumors.[4]
 - Treatment: Once tumors reached a specified size, mice were randomized into treatment and control groups. LP-118 was administered orally at specified doses and schedules (e.g., 50 mg/kg or 75 mg/kg, daily for 28 days).[4]

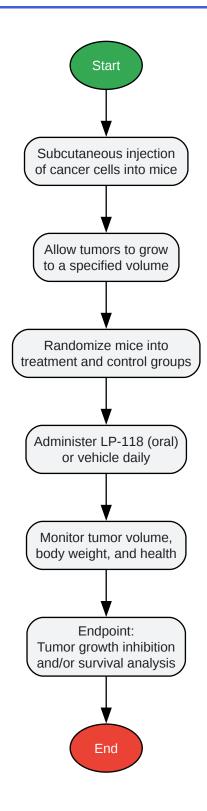






- Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
 Animal body weight and general health were also monitored.
- Endpoint: The study was concluded when tumors in the control group reached a
 predetermined size, or at the end of the treatment period. Tumor growth inhibition was
 calculated, and in some studies, survival was monitored.[4][5]





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Figure 2: General workflow for in vivo xenograft studies of LP-118.





Part 2: LP352 (Bexicaserin) - A Selective 5-HT2C Receptor Agonist Chemical Structure and Properties

Bexicaserin (also known as LP352) is an orally bioavailable, centrally acting, and highly selective serotonin 5-HT2C receptor agonist.[2][4] It is being developed for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[7]

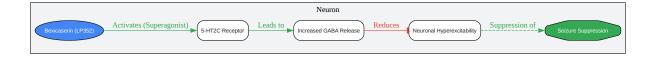
Table 3: Physicochemical Properties of Bexicaserin (LP352)

Property	Value	Reference
Molecular Formula	C15H19F2N3O	[2][4]
Molecular Weight	295.334 g/mol	[2]
IUPAC Name	(3R)-N-(2,2-difluoroethyl)-3- methyl-1,10- diazatricyclo[6.4.1.04,13]tridec a-4,6,8(13)-triene-5- carboxamide	[2]
CAS Number	2035818-24-5	[2]
Mechanism of Action	Selective 5-HT2C receptor agonist	[2][4]

Pharmacological Properties and Mechanism of Action

Bexicaserin is a "superagonist" at the 5-HT2C receptor, meaning it produces a greater response than the endogenous agonist, serotonin.[8] Its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is a key feature, as this is expected to minimize the risk of cardiovascular side effects associated with non-selective serotonergic drugs.[2] The activation of 5-HT2C receptors is thought to modulate GABAergic inhibition, thereby suppressing the central hyperexcitability that leads to seizures.[7]





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Figure 3: Proposed mechanism of action for Bexicaserin (LP352) in seizure suppression.

Preclinical and Clinical Development

Bexicaserin has undergone extensive preclinical testing and is currently in late-stage clinical development.

- Preclinical studies: In zebrafish and mouse models of epilepsy, LP352 has demonstrated broad antiepileptic activity, reducing seizures caused by various underlying mechanisms, including genetic mutations and neurotransmitter imbalances.[8]
- Clinical trials: Phase 1 studies in healthy volunteers have shown that bexicaserin is generally well-tolerated.[7] A Phase 1b/2a study (the PACIFIC study) in patients with DEEs showed promising results in reducing seizure frequency.[9] A global Phase 3 program is underway to further evaluate its safety and efficacy.[9] The FDA has granted Breakthrough Therapy designation to bexicaserin for the treatment of seizures associated with DEEs.[9]

Table 4: Summary of Bexicaserin (LP352) Pharmacokinetic Parameters

Parameter	Species	Value	Reference
Oral Bioavailability (%F)	Rat	Data not available	[6]
Half-life (t1/2)	Rat	Data not available	[6]
CNS Partitioning	Preclinical models	Good	[6]



Experimental Protocols

The following provides an overview of the methodologies used in preclinical seizure models for Bexicaserin.

2.4.1 Zebrafish Seizure Models

- Objective: To assess the efficacy of LP352 in high-throughput, genetically and pharmacologically induced seizure models.
- Methodology:
 - Animal Model: Zebrafish larvae were used due to their rapid development and genetic tractability.[8]
 - Seizure Induction: Seizures were induced using various methods:
 - Genetic Model: Zebrafish with mutations in the scn1Lab gene, a model for Dravet syndrome.[8]
 - Pharmacological Models: Treatment with pro-convulsant agents like ethyl ketopentenoate (reduces GABA synthesis) or kainic acid (activates glutamate receptors).[8]
 - Treatment: Larvae were exposed to different concentrations of LP352 or a vehicle control.
 - Monitoring:
 - Locomotor Activity: Larval movement was tracked using an automated device in a 96well plate format.[8]
 - Brain Activity: Local field potentials were recorded from the optic tectum to quantify epileptiform activity.[8]
 - Endpoint: Reduction in locomotor hyperactivity and frequency/duration of epileptiform events were measured.[8]
- 2.4.2 Mouse Seizure Model (Pentylenetetrazol Infusion)

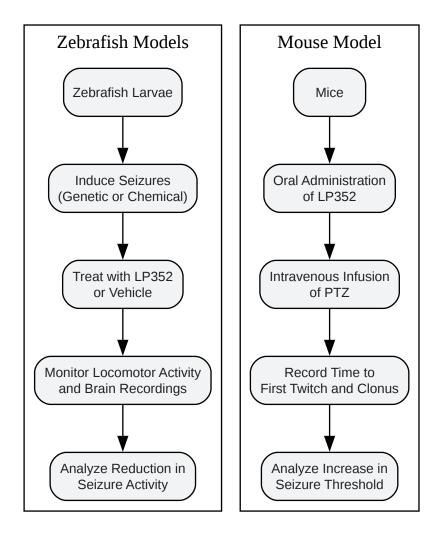
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- Objective: To evaluate the ability of LP352 to increase the seizure threshold in a rodent model.
- · Methodology:
 - Animal Model: Mice were used.
 - Treatment: LP352 was administered orally prior to seizure induction.[8]
 - Seizure Induction: The GABA-A antagonist pentylenetetrazol (PTZ) was administered intravenously.[8]
 - Monitoring: The time to the first myoclonic twitch and the onset of generalized clonus were recorded.[8]
 - Endpoint: A dose-dependent increase in the time to seizure onset was indicative of antiseizure activity.[8]





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Figure 4: Workflow for preclinical seizure model evaluation of Bexicaserin (LP352).

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